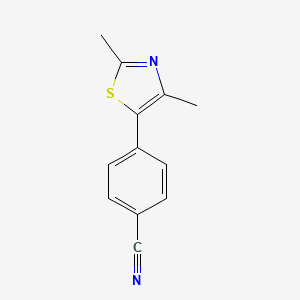

5-(4-Cyanophenyl)-2,4-dimethylthiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2S |

|---|---|

Molecular Weight |

214.29 g/mol |

IUPAC Name |

4-(2,4-dimethyl-1,3-thiazol-5-yl)benzonitrile |

InChI |

InChI=1S/C12H10N2S/c1-8-12(15-9(2)14-8)11-5-3-10(7-13)4-6-11/h3-6H,1-2H3 |

InChI Key |

TZIIBYHNLUKONH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 4 Cyanophenyl 2,4 Dimethylthiazole

Retrosynthetic Analysis of 5-(4-Cyanophenyl)-2,4-dimethylthiazole

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available, or easily synthesized precursors. For this compound, the most direct and common disconnection strategy involves breaking the bonds that form the thiazole (B1198619) ring itself, pointing toward the renowned Hantzsch thiazole synthesis.

This disconnection cleaves the C2-N3 and C4-S1 bonds, deconstructing the thiazole into two key synthons:

A thioamide component that provides the C2 atom and its substituent, as well as the ring's nitrogen and sulfur atoms. For the target molecule, the 2-methyl group dictates the use of thioacetamide (B46855) .

An α-haloketone component that supplies the C4 and C5 atoms and their respective substituents. To achieve the desired 4-methyl and 5-(4-cyanophenyl) substitution pattern, the required precursor is 1-halo-1-(4-cyanophenyl)propan-2-one (e.g., 1-bromo-1-(4-cyanophenyl)acetone).

This primary retrosynthetic pathway simplifies the complex target into a convergent synthesis from two relatively straightforward precursors. An alternative retrosynthetic approach involves the late-stage introduction of the cyanophenyl group. This strategy would disconnect the C5-aryl bond, suggesting a pre-formed 5-halo-2,4-dimethylthiazole intermediate that could be coupled with a 4-cyanophenyl source, such as 4-cyanophenylboronic acid, via a palladium-catalyzed cross-coupling reaction. This latter approach is discussed in section 2.2.2.1.

De Novo Synthesis Strategies for the Thiazole Core

Building the thiazole ring from acyclic precursors, or de novo synthesis, remains the most fundamental approach to this compound. The Hantzsch synthesis is the preeminent method in this category.

First described by Arthur Hantzsch in 1887, this synthesis involves the condensation reaction between an α-haloketone and a thioamide to yield a thiazole. cymitquimica.com For the specific synthesis of this compound, the reaction proceeds between thioacetamide and 1-bromo-1-(4-cyanophenyl)propan-2-one. The α-haloketone precursor itself can be prepared via the selective α-monobromination of its parent ketone, 1-(4-cyanophenyl)propan-2-one.

The cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone has been successfully used to create libraries of 4-(4-cyanophenyl)-2-hydrazinylthiazoles, demonstrating the utility of the cyanophenyl-substituted α-haloketone synthon in Hantzsch-type reactions. wikipedia.org While many variations of this synthesis exist, the core transformation remains a robust and reliable method for constructing the 2,4,5-trisubstituted thiazole system. researchgate.net

The efficiency of the Hantzsch synthesis can be significantly influenced by reaction parameters such as solvent, temperature, and the use of catalysts. Optimizing these conditions is crucial for achieving high yields and purity. researchgate.net

Solvent: Ethanol is a widely used solvent for this reaction, often under reflux conditions. wikipedia.orgresearchgate.net Other alcohols, including methanol (B129727) and isopropanol, have also proven effective. researchgate.netorganic-chemistry.org In some cases, solvent-free conditions, where reactants are ground together at room temperature, have been employed to develop more environmentally benign protocols. orgsyn.org

Temperature: The reaction is typically conducted at elevated temperatures, often the reflux temperature of the chosen solvent, to ensure a reasonable reaction rate. wikipedia.orgresearchgate.net However, the use of microwave irradiation has emerged as a powerful technique to dramatically reduce reaction times from hours to minutes and often improve yields compared to conventional heating. organic-chemistry.org

Catalyst: While the Hantzsch synthesis can proceed without a catalyst, acidic or basic conditions can facilitate the reaction. nih.gov Heterogeneous catalysts, such as silica-supported tungstosilisic acid, offer advantages like high efficiency, mild reaction conditions, and the ability to be recovered and reused, aligning with the principles of green chemistry. researchgate.net

The table below summarizes typical conditions and their effects on Hantzsch-type thiazole syntheses, based on findings from related studies.

| Parameter | Condition | Effect on Reaction | Reference |

| Solvent | Ethanol, Methanol | Good yields, typically requires reflux. | researchgate.netorganic-chemistry.org |

| Solvent-free | Environmentally friendly, proceeds at room temp. | orgsyn.org | |

| Temperature | Reflux | Standard condition, reaction times of several hours. | wikipedia.orgorganic-chemistry.org |

| Microwave (90-120°C) | Reduced reaction time (minutes), often higher yields. | organic-chemistry.org | |

| Catalyst | None | Reaction often proceeds, but may be slow. | wikipedia.org |

| Acidic (e.g., HCl) | Can promote reaction but may affect regioselectivity. | nih.gov | |

| Heterogeneous (e.g., SiW.SiO₂) | High yields, catalyst is reusable. | researchgate.net |

The mechanism of the Hantzsch thiazole synthesis is a well-documented, stepwise process. researchgate.net

S-Alkylation: The reaction initiates with a nucleophilic attack from the sulfur atom of thioacetamide onto the electrophilic α-carbon (the carbon bearing the halogen) of 1-bromo-1-(4-cyanophenyl)propan-2-one. This step displaces the bromide ion and forms an S-alkylated thioimidate intermediate.

Cyclization: The nitrogen atom of the intermediate then acts as a nucleophile, attacking the carbonyl carbon of the former ketone. This intramolecular cyclization step forms a five-membered heterocyclic intermediate, a thiazoline (B8809763) derivative.

Dehydration: The final step is the elimination of a molecule of water (dehydration) from the thiazoline intermediate. This aromatization step is energetically favorable and results in the formation of the stable this compound ring.

This sequence reliably leads to the thermodynamically stable aromatic product.

While the Hantzsch synthesis is dominant, other methods for constructing the thiazole core exist. One notable alternative avoids the pre-synthesis and isolation of the often lachrymatory α-haloketone. This involves an in situ α-bromination/cyclization process where a methyl ketone (1-(4-cyanophenyl)propan-2-one), a thioamide (thioacetamide), and an oxidative system like NaBr/Oxone are combined in a one-pot reaction to generate the trisubstituted thiazole. researchgate.net

An entirely different synthetic philosophy involves forming the thiazole ring first and introducing the 4-cyanophenyl group in a subsequent step. This is a powerful strategy, particularly when the required aryl component is complex or sensitive to the conditions of thiazole formation.

The most common application of this strategy is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.net The synthesis would proceed as follows:

Synthesis of 5-bromo-2,4-dimethylthiazole: This starting material can be synthesized via a Hantzsch reaction between thioacetamide and 3-bromo-2,4-pentanedione.

Suzuki Coupling: The 5-bromo-2,4-dimethylthiazole is then reacted with 4-cyanophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃ or Na₂CO₃), and a suitable solvent system (e.g., DME or dioxane/water).

This method offers high functional group tolerance and modularity, allowing for the synthesis of a wide array of 5-arylthiazole derivatives from a common halogenated intermediate.

Alternative Cyclization Pathways for this compound Formation

Palladium-Catalyzed Cyclization Approaches

The construction of the 2,4,5-trisubstituted thiazole core of this compound can be approached through various cyclization strategies. While traditional methods like the Hantzsch thiazole synthesis provide a foundational route, modern organometallic catalysis, particularly using palladium, offers pathways with enhanced efficiency, regioselectivity, and functional group tolerance.

Palladium-catalyzed cyclization reactions often involve the formation of key carbon-sulfur and carbon-nitrogen bonds in a controlled manner. One plausible, though not explicitly documented for this specific molecule, palladium-catalyzed approach could involve a multi-component reaction. For instance, a three-component coupling of a thioamide (e.g., thioacetamide to provide the C2-methyl and nitrogen), an alkyne bearing one of the methyl groups, and an aryl halide with the other methyl group could be envisioned.

More specifically, palladium catalysts are known to facilitate the cyclization of N-alkenylthioamides. A hypothetical palladium-catalyzed route to a precursor of the target molecule could involve the cyclization of a carefully designed N-alkenylthioamide. Another potential strategy is the palladium-catalyzed annulation of thioamides with functionalized alkynes. For example, the reaction of thioacetamide with a suitably substituted 3-(4-cyanophenyl)but-2-yne derivative in the presence of a palladium catalyst could theoretically lead to the desired thiazole ring system. However, the regiochemical outcome of such cyclizations would be a critical factor to control.

While direct palladium-catalyzed cyclizations to form this compound are not extensively reported in the literature, the versatility of palladium catalysis in forming C-S and C-N bonds suggests its potential in developing novel synthetic routes to this and similar 2,4,5-trisubstituted thiazoles.

Post-Cyclization Functionalization and Derivatization of this compound

A more common and well-documented strategy for the synthesis of this compound involves the initial synthesis of a 2,4-dimethylthiazole (B1360104) core, followed by the introduction of the 4-cyanophenyl group at the C5 position. This approach allows for the late-stage introduction of the aryl moiety, which is often advantageous in multi-step syntheses.

Introduction of the 4-Cyanophenyl Group via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely employed for the arylation of heterocyclic compounds, including thiazoles. The key to this approach is the preparation of a 5-halo-2,4-dimethylthiazole precursor.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that couples an organoboron reagent with an organic halide or triflate. To synthesize this compound via this method, a 5-halo-2,4-dimethylthiazole (e.g., 5-bromo- or 5-iodo-2,4-dimethylthiazole) would be reacted with 4-cyanophenylboronic acid or one of its esters.

The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand, and a base. The choice of base, solvent, and reaction temperature is crucial for achieving high yields.

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of a Model 5-Halothiazole with an Arylboronic Acid

| Entry | Halide (Ar-X) | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 5-Bromo-2,4-dimethylthiazole | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | High |

| 2 | 5-Iodo-2,4-dimethylthiazole | 4-Cyanophenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90 | High |

Note: This table is illustrative and based on general knowledge of Suzuki-Miyaura couplings on thiazole systems. Actual yields would be dependent on specific experimental optimization.

The Negishi coupling provides an alternative route, involving the reaction of an organozinc reagent with an organic halide. In this context, (4-cyanophenyl)zinc chloride would be coupled with 5-halo-2,4-dimethylthiazole in the presence of a palladium or nickel catalyst. organic-chemistry.org Organozinc reagents are known for their high reactivity, which can often lead to milder reaction conditions and higher yields. organic-chemistry.org

The Stille coupling utilizes an organotin reagent, such as tributyl(4-cyanophenyl)stannane, to be coupled with the 5-halo-2,4-dimethylthiazole. wikipedia.org Stille couplings are valued for their tolerance of a wide range of functional groups, although the toxicity of organotin compounds is a significant drawback. wikipedia.org

Table 2: Comparison of Cross-Coupling Reactions for Arylation of a Model 5-Halothiazole

| Coupling Reaction | Organometallic Reagent | Catalyst System (Typical) | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Arylboronic acid/ester | Pd(0) or Pd(II) with ligand, Base | Commercially available reagents, low toxicity of byproducts | Can require careful optimization of base and solvent |

| Negishi | Arylzinc halide | Pd(0) or Ni(0) with ligand | High reactivity, good functional group tolerance | Moisture sensitive reagents |

| Stille | Arylstannane | Pd(0) with ligand | Excellent functional group tolerance, stable reagents | Toxicity of tin byproducts |

When dealing with di- or polyhalogenated thiazole precursors, the regioselectivity of the cross-coupling reaction becomes a critical consideration. The inherent electronic properties of the thiazole ring, as well as steric factors, influence the site of reaction. Generally, the C2 and C5 positions of the thiazole ring are more activated towards electrophilic attack and thus more reactive in many cross-coupling reactions.

In the case of a hypothetical 2,5-dihalo-4-methylthiazole, selective mono-arylation at the C5 position to introduce the 4-cyanophenyl group would require careful control of the reaction conditions. The choice of catalyst, ligand, and reaction temperature can significantly influence the regiochemical outcome. For instance, the use of bulky phosphine ligands on the palladium catalyst can favor reaction at the less sterically hindered halogenated position.

Chemoselectivity is also important when other reactive functional groups are present in the molecule. Fortunately, palladium-catalyzed cross-coupling reactions are known for their excellent chemoselectivity, tolerating a wide variety of functional groups such as nitriles, esters, and ketones, which is particularly relevant for the synthesis of this compound.

Modifications at the Methyl Positions of this compound

The two methyl groups on the this compound scaffold offer opportunities for further derivatization, allowing for the fine-tuning of the molecule's properties. The reactivity of these methyl groups can be influenced by their position on the thiazole ring. The C2-methyl group is generally more activated due to the electron-withdrawing nature of the adjacent nitrogen atom, making its protons more acidic and susceptible to deprotonation.

Oxidation: The methyl groups can be oxidized to introduce carbonyl functionalities. Selective oxidation of one methyl group over the other would likely be challenging and depend on the specific oxidizing agent and reaction conditions. For instance, oxidation of the C2-methyl group could potentially lead to the corresponding carboxylic acid or aldehyde, which are valuable synthetic intermediates. nih.gov

Halogenation: Radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, could be employed to introduce a halogen atom onto one or both methyl groups. This would transform the methyl groups into versatile handles for subsequent nucleophilic substitution or further cross-coupling reactions.

Condensation Reactions: The activated C2-methyl group can potentially participate in condensation reactions with aldehydes or ketones. This type of reaction, such as a Knoevenagel condensation, would allow for the extension of the carbon chain and the introduction of new functional groups. jst.go.jp For this to occur, the C2-methyl group's protons would need to be sufficiently acidic to be removed by a base, forming a carbanionic intermediate that can then attack the carbonyl compound.

Table 3: Potential Functionalization Reactions at the Methyl Positions

| Reaction Type | Reagents and Conditions (General) | Potential Product |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, SeO₂) | Thiazole-carboxaldehyde or -carboxylic acid |

| Halogenation | NBS, AIBN, CCl₄, reflux | (Bromomethyl)thiazole derivative |

| Condensation | Aldehyde, Base (e.g., piperidine) | Styryl-thiazole derivative |

Note: The feasibility and selectivity of these reactions on the specific substrate this compound would require experimental investigation.

Synthesis of Analogs and Derivatives of this compound for Structure-Activity Relationship Studies

The systematic modification of the this compound scaffold is crucial for elucidating the structural features that govern its chemical and biological properties. SAR studies rely on the synthesis of a diverse library of analogs with targeted modifications.

Substitution Pattern Variations on the Phenyl Ring

While specific literature detailing extensive phenyl ring substitutions on the this compound core is limited, the general principles of thiazole synthesis allow for the incorporation of diverse phenyl analogs. The classical Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone, is a versatile method for this purpose. By employing different α-bromoacetophenones bearing various substituents on the phenyl ring, a range of 5-aryl-2,4-dimethylthiazole derivatives can be prepared.

For instance, the synthesis of 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives highlights the feasibility of introducing a variety of substituents onto the phenyl ring, a strategy that is directly applicable to the 5-phenylthiazole (B154837) scaffold. researchgate.net The reaction conditions for such syntheses can be optimized to accommodate a wide array of functional groups, including electron-donating and electron-withdrawing groups, at different positions (ortho, meta, para) on the phenyl ring.

Table 1: Representative Examples of Phenyl Ring-Substituted Thiazole Analogs

| Entry | Phenyl Ring Substitution | Rationale for Modification |

| 1 | 4-Methoxyphenyl | Introduction of an electron-donating group to probe electronic effects. |

| 2 | 4-Nitrophenyl | Introduction of a strong electron-withdrawing group to assess the impact of electron density. |

| 3 | 3,4-Dichlorophenyl | Exploration of steric and electronic effects of multiple halogen substituents. |

| 4 | 4-(Trifluoromethyl)phenyl | Introduction of a lipophilic and electron-withdrawing group. |

| 5 | 3-Aminophenyl | Incorporation of a basic handle for potential salt formation or further derivatization. |

The synthesis of these analogs allows for a comprehensive exploration of the SAR, providing insights into how modifications of the phenyl ring's electronic and steric landscape affect the compound's properties. nih.govescholarship.org

Modifications of the Thiazole Ring Substituents

The methyl groups at the 2- and 4-positions of the thiazole ring are also key targets for modification to explore the SAR. Varying the size, electronics, and functionality of these substituents can significantly impact the molecule's interaction with biological targets.

The synthesis of 2,4-disubstituted thiazole derivatives is well-established, often utilizing variations of the Hantzsch synthesis. nih.gov For example, by starting with different thioamides and α-haloketones, a wide variety of substituents can be introduced at the 2- and 4-positions. To create analogs of this compound, one could start with 2-bromo-1-(4-cyanophenyl)propan-1-one and react it with different thioamides to modify the 2-position substituent. Similarly, using thioacetamide and a variety of α-halo ketones derived from 4-cyanophenylacetone would allow for modifications at the 4-position.

Table 2: Examples of Thiazole Ring-Modified Analogs

| Entry | Modification at C2 | Modification at C4 | Rationale for Modification |

| 1 | Ethyl | Methyl | Increase lipophilicity and steric bulk at C2. |

| 2 | Methyl | Phenyl | Introduce a larger aromatic substituent at C4 to explore π-stacking interactions. |

| 3 | Aminomethyl | Methyl | Introduce a basic functional group at C2 for potential hydrogen bonding. |

| 4 | Cyclopropyl | Methyl | Introduce a conformationally restricted aliphatic group at C2. |

| 5 | Methyl | Trifluoromethyl | Introduce a strongly electron-withdrawing group at C4. |

The synthesis and evaluation of these analogs provide a deeper understanding of the spatial and electronic requirements for activity, guiding the design of more potent and selective compounds.

Green Chemistry Approaches in the Synthesis of this compound

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like thiazoles. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Synthesis

One of the cornerstones of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer significant environmental benefits. For the synthesis of thiazole derivatives, solvent-free methods have been successfully developed, often utilizing grinding or microwave irradiation to promote the reaction. bepls.comresearchgate.net

A one-pot, three-component reaction under solvent-free conditions has been reported for the construction of thiazole derivatives from tertiary thioamides, α-haloketones, and ammonium (B1175870) acetate. researchgate.net This methodology, which can be performed under thermal conditions or with microwave assistance, provides the corresponding thiazole derivatives in very good yields. Such an approach could be adapted for the synthesis of this compound, thereby avoiding the use of traditional, often hazardous, organic solvents. Another green approach involves the Knoevenagel condensation of aromatic aldehydes with 2,4-thiazolidinedione (B21345) catalyzed by ethylenediamine (B42938) diacetate under solvent-free conditions, which offers simple experimental and work-up procedures. researchgate.net

Catalyst Recycling and Sustainable Methodologies

The use of recyclable catalysts is another key aspect of green chemistry, as it reduces waste and improves the economic viability of a synthetic process. For thiazole synthesis, several recyclable catalytic systems have been investigated.

Silica-supported tungstosilisic acid has been employed as a reusable catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives. mdpi.comsemanticscholar.org The catalyst can be easily recovered by simple filtration and reused in subsequent reactions without a significant loss of activity. This approach offers a greener alternative to traditional homogeneous catalysts.

Furthermore, the use of agro-waste derived catalysts, such as water extract of orange fruit shell ash, has been explored for the synthesis of related heterocyclic compounds under microwave irradiation, showcasing the potential of biomass-derived catalysts in green synthesis. acgpubs.org Lipase has also been investigated as a biocatalyst for the synthesis of 2,4-disubstituted thiazoles in an aqueous medium, offering an environmentally friendly process with high yields. nih.gov The development and application of such recyclable and sustainable catalysts for the synthesis of this compound would represent a significant advancement in its production.

Advanced Spectroscopic and Structural Elucidation of 5 4 Cyanophenyl 2,4 Dimethylthiazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For a molecule such as 5-(4-Cyanophenyl)-2,4-dimethylthiazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete assignment of all proton and carbon signals, offering deep insights into its chemical environment and connectivity.

Two-dimensional NMR techniques are fundamental for establishing the precise structural framework by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would be expected to show correlations between the aromatic protons on the cyanophenyl ring that are adjacent to each other. However, it would not show correlations for the isolated methyl protons on the thiazole (B1198619) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. It is highly effective for assigning carbon signals based on their attached, and usually pre-assigned, proton signals. For the target molecule, HSQC would definitively link the methyl protons to their respective methyl carbons and the aromatic protons to their corresponding carbons on the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique would be instrumental in connecting the different fragments of this compound. For instance, correlations would be expected between the methyl protons on the thiazole ring and the quaternary carbons of the thiazole ring. Furthermore, HMBC would show correlations between the aromatic protons of the cyanophenyl ring and the carbon of the nitrile group, as well as the thiazole carbon atom to which the phenyl ring is attached.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations is presented below, based on general knowledge of similar chemical structures.

| Atom | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) | Key Expected HMBC Correlations (¹H → ¹³C) |

| 2-CH₃ | ~2.7 | ~19 | C2, C4 |

| 4-CH₃ | ~2.4 | ~17 | C4, C5 |

| Phenyl H (ortho to CN) | ~7.7 | ~133 | C (ipso-thiazole), CN |

| Phenyl H (meta to CN) | ~7.6 | ~129 | C (ipso-CN), C (ortho to CN) |

| C2 (thiazole) | - | ~165 | 2-CH₃ |

| C4 (thiazole) | - | ~150 | 4-CH₃ |

| C5 (thiazole) | - | ~130 | 4-CH₃, Phenyl H |

| C (ipso-thiazole) | - | ~135 | Phenyl H |

| C (ipso-CN) | - | ~112 | Phenyl H |

| CN | - | ~118 | Phenyl H |

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of atoms within a molecule, regardless of their bonding connectivity. worktribe.com In a two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks are observed between protons that are close to each other in space (typically within 5 Å). worktribe.com

For this compound, a key conformational feature is the dihedral angle between the thiazole and the cyanophenyl rings. NOE analysis could provide insights into the preferred orientation of these two rings. For instance, observing an NOE between the protons of the 4-methyl group on the thiazole ring and the ortho-protons of the cyanophenyl ring would suggest a twisted conformation where these groups are in spatial proximity. The absence of such a correlation might indicate a more extended or perpendicular arrangement.

While solution-state NMR provides information about the average structure in solution, solid-state NMR (ssNMR) spectroscopy probes the structure of a compound in its solid form. This technique is particularly powerful for identifying and characterizing different crystalline forms, or polymorphs, which can have distinct physical properties.

In ssNMR, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. Different polymorphs of this compound would likely exhibit different ¹³C chemical shifts due to variations in the local electronic environment and intermolecular packing in the crystal lattice. Thus, ssNMR could serve as a definitive method to distinguish between potential polymorphic forms of the compound.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

The FTIR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to its constituent functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | Stretching | 2240-2220 | Strong (FTIR) |

| C=N (Thiazole ring) | Stretching | 1620-1550 | Medium |

| C=C (Thiazole & Phenyl rings) | Stretching | 1600-1450 | Medium-Strong |

| C-H (Aromatic) | Stretching | 3100-3000 | Medium-Weak |

| C-H (Methyl) | Stretching | 3000-2850 | Medium |

| C-H (Aromatic) | Bending (out-of-plane) | 900-675 | Strong (FTIR) |

The nitrile (C≡N) stretching vibration is a particularly diagnostic feature and would appear as a sharp, strong band in the FTIR spectrum around 2230 cm⁻¹. The various C=N and C=C stretching vibrations of the thiazole and phenyl rings would likely result in a series of bands in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations for the aromatic and methyl groups would be observed above and below 3000 cm⁻¹, respectively.

To achieve a more detailed and accurate assignment of the vibrational modes, computational methods, such as Density Functional Theory (DFT), are often employed. bohrium.com By calculating the vibrational frequencies of the optimized molecular structure of this compound, a theoretical spectrum can be generated. bohrium.com

This theoretical spectrum can then be compared with the experimental FTIR and Raman spectra. This comparison allows for a more confident assignment of complex vibrational modes that arise from the coupling of multiple vibrations within the molecule. Computational analysis can also help in resolving ambiguities in the experimental spectra and provides a deeper understanding of the molecule's vibrational properties.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. By providing the exact mass of a molecule with high precision (typically to within 5 ppm), HRMS allows for the determination of its elemental composition, a critical first step in structural elucidation. For this compound, HRMS would confirm its molecular formula, C₁₂H₁₀N₂S.

The theoretical exact mass of the neutral molecule and its protonated form, which is commonly observed in mass spectrometry, can be calculated as follows:

| Species | Molecular Formula | Calculated Exact Mass (Da) |

| Neutral Molecule [M] | C₁₂H₁₀N₂S | 214.0565 |

| Protonated Molecule [M+H]⁺ | C₁₂H₁₁N₂S⁺ | 215.0643 |

To analyze this compound by mass spectrometry, the molecule must first be ionized. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common "soft" ionization techniques that are well-suited for this purpose as they tend to produce intact molecular ions with minimal fragmentation.

Electrospray Ionization (ESI): This technique is ideal for polar molecules that can be readily ionized in solution. Given the presence of the nitrogen atom in the thiazole ring and the polar cyano group, this compound possesses sufficient polarity to be a candidate for ESI. In positive ion mode, the thiazole nitrogen would likely be the site of protonation, leading to the formation of the [M+H]⁺ ion.

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, thermally stable compounds. The analyte is vaporized in a heated nebulizer before being ionized by a corona discharge. If the compound exhibits limited solubility in common ESI solvents or shows poor ionization efficiency, APCI would be a strong alternative. It would also primarily generate the protonated molecule [M+H]⁺.

The choice between ESI and APCI would be determined empirically based on which technique provides a more stable and intense signal for the molecular ion.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to establish the structure of a molecule. In an MS/MS experiment, the previously isolated molecular ion (e.g., m/z 215.0643) is subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure, acting as a chemical fingerprint.

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would involve the cleavage of the bonds linking the thiazole and cyanophenyl rings, as well as fragmentation within the thiazole ring itself. The analysis of these fragments would provide definitive confirmation of the connectivity of the atoms.

Below is a table of hypothetical, yet chemically plausible, fragment ions that could be observed in an MS/MS spectrum and the structural information they would provide.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Inference |

| 215.0643 | 114.0372 | C₇H₅N | Loss of benzonitrile, confirming the cyanophenyl substituent. |

| 215.0643 | 102.0425 | C₇H₇N₂ | Cleavage leading to the cyanophenyl cation. |

| 114.0372 | 72.0113 | C₂H₂N | Fragmentation of the dimethylthiazole cation. |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

An extensive search of scientific literature and chemical databases was conducted to obtain data on the photophysical properties of this compound. Despite these efforts, specific experimental data for this compound remains unavailable in the public domain. This includes detailed research findings and data tables for its UV-Vis absorption, fluorescence quantum yield, and the effects of environmental factors on its photophysical properties.

Determination of Electronic Transitions and Absorption Maxima

No experimental data could be located for the UV-Vis absorption spectrum of this compound. Consequently, information regarding its electronic transitions and specific absorption maxima (λmax) in various solvents is not available. For related compounds, such as other substituted thiazole derivatives, the electronic transitions are typically of a π → π* nature. However, without experimental data for the target compound, a detailed analysis is not possible.

Fluorescence Quantum Yield and Lifetime Measurements

Specific measurements for the fluorescence quantum yield (ΦF) and fluorescence lifetime (τ) of this compound have not been reported in the reviewed literature. While the introduction of a cyanophenyl group can influence the fluorescence properties of heterocyclic compounds, quantifiable data for this particular molecule is not available.

Environmental Effects on Photophysical Properties of this compound

There is no available research detailing the environmental effects, such as solvatochromism, on the photophysical properties of this compound. Studies on how the absorption and emission spectra, quantum yield, and lifetime of this compound change with solvent polarity have not been found.

Due to the absence of specific experimental data for this compound, interactive data tables as requested cannot be generated.

Computational and Theoretical Investigations on 5 4 Cyanophenyl 2,4 Dimethylthiazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. researchgate.net For 5-(4-cyanophenyl)-2,4-dimethylthiazole, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. These calculations also provide the molecule's total energy, a key indicator of its stability.

A common approach involves using a functional, such as B3LYP, combined with a basis set, like 6-311G(d,p), to optimize the molecular geometry. researchgate.net The resulting optimized structure provides detailed information on bond lengths, bond angles, and dihedral angles. This data is crucial for understanding the steric and electronic interactions within the molecule. For instance, the planarity between the thiazole (B1198619) and phenyl rings can be assessed, which has implications for the molecule's conjugation and electronic properties.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C(thiazole)-C(phenyl) | 1.48 Å |

| Bond Length | C≡N | 1.15 Å |

| Bond Angle | C(thiazole)-C(phenyl)-C(phenyl) | 120.5° |

Note: The data in this table is representative and based on typical values for similar molecular structures. Actual calculated values may vary depending on the specific computational methods and basis sets used.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

For this compound, the HOMO is typically localized on the electron-rich thiazole ring and the dimethyl groups. In contrast, the LUMO is predominantly distributed over the electron-withdrawing cyanophenyl moiety. This spatial separation of the frontier orbitals is characteristic of a molecule with potential for intramolecular charge transfer upon electronic excitation.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -2.10 |

Note: The data in this table is representative and based on typical values for similar molecular structures. Actual calculated values may vary depending on the specific computational methods and basis sets used.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The ESP map is generated by calculating the electrostatic potential at the surface of the molecule.

Different colors on the ESP map represent different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net Green areas represent neutral or non-polar regions.

In this compound, the ESP analysis is expected to show a region of high negative potential around the nitrogen atom of the cyano group and the sulfur atom of the thiazole ring, indicating their nucleophilic character. The hydrogen atoms of the methyl groups and the phenyl ring would exhibit positive potential, marking them as potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. wisc.edu This method allows for the investigation of charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule. rsc.org

NBO analysis can quantify the stabilization energy associated with interactions between filled (donor) and empty (acceptor) orbitals. For this compound, significant delocalization is expected between the π-orbitals of the thiazole and phenyl rings. The analysis can also reveal hyperconjugative interactions, such as those between the C-H bonds of the methyl groups and the thiazole ring. mdpi.com Furthermore, NBO analysis provides information about the hybridization of atomic orbitals, which is essential for understanding the molecule's geometry and bonding characteristics.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are also instrumental in predicting spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental assignments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. Computational methods can predict NMR chemical shifts, providing valuable assistance in the interpretation of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for calculating NMR chemical shifts. researchgate.net

The GIAO method calculates the magnetic shielding tensors for each nucleus in the molecule. These shielding tensors are then used to determine the chemical shifts relative to a standard reference compound, typically tetramethylsilane (B1202638) (TMS). By comparing the calculated chemical shifts with experimental data, one can confirm the proposed molecular structure and assign the observed NMR signals to specific atoms in the molecule. For this compound, GIAO calculations would predict the ¹H and ¹³C chemical shifts for the protons and carbons in the thiazole ring, the dimethyl groups, and the cyanophenyl moiety.

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound using the GIAO Method

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Thiazole C2 | 165.0 |

| Thiazole C4 | 150.0 |

| Thiazole C5 | 128.0 |

| Phenyl C (ipso to thiazole) | 135.0 |

| Phenyl C (ipso to CN) | 112.0 |

| Cyano C | 118.0 |

| Methyl C (on C2) | 19.0 |

Vibrational Frequency Calculations and Normal Mode Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a fundamental tool for the characterization of molecular structures. Computational vibrational frequency calculations, typically performed using Density Functional Theory (DFT), are instrumental in assigning the experimental vibrational bands to specific molecular motions, known as normal modes.

For this compound, a DFT calculation, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would first involve the optimization of the molecule's geometry to a minimum energy state. researchgate.netresearchgate.net Following this, vibrational frequencies are calculated. It is a standard practice to scale the computed frequencies to correct for anharmonicity and the approximations inherent in the theoretical model, thereby improving the agreement with experimental data. mdpi.com

The analysis of the calculated vibrational spectrum would allow for the assignment of each normal mode. For instance, characteristic vibrations would include the C≡N stretching of the cyanophenyl group, aromatic C-H stretching, C=C and C=N stretching within the thiazole and phenyl rings, and various bending and torsional modes associated with the methyl groups and the inter-ring bond. mdpi.com The absence of imaginary frequencies in the calculation confirms that the optimized structure is a true minimum on the potential energy surface. rsc.org

Illustrative Data Table of Calculated Vibrational Frequencies and Assignments for this compound

| Calculated Frequency (cm⁻¹) (Scaled) | Intensity (IR/Raman) | Assignment |

| ~2230 | Strong (IR) | C≡N stretch |

| ~3100-3000 | Medium (IR, Raman) | Aromatic C-H stretch (phenyl and thiazole) |

| ~2950-2850 | Medium (IR, Raman) | Methyl C-H stretch (symmetric and asymmetric) |

| ~1600-1450 | Strong (IR, Raman) | Aromatic C=C and thiazole C=N/C=C ring stretching |

| ~1450-1350 | Medium (IR) | Methyl C-H bending |

| ~1250 | Medium (IR) | In-plane C-H bending |

| ~850 | Strong (IR) | Out-of-plane C-H bending (para-substituted phenyl) |

| ~700-600 | Medium (IR) | Ring deformation modes |

Note: The data in this table is illustrative and represents typical frequency ranges for the assigned vibrational modes. Actual values would be obtained from a specific DFT calculation.

Prediction of UV-Vis Spectra using Time-Dependent DFT (TD-DFT)

The electronic absorption properties of a molecule, which are observed via UV-Vis spectroscopy, can be accurately predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. tandfonline.com

For this compound, TD-DFT calculations would be performed on the previously optimized ground-state geometry. These calculations yield the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., π → π* or n → π*). researchgate.netscielo.org.za The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to provide more realistic predictions of the spectra in solution. tandfonline.com

The predicted UV-Vis spectrum for this compound would likely be characterized by intense π → π* transitions. These transitions would involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other nearby unoccupied orbitals. The analysis of the molecular orbitals involved would reveal the charge transfer characteristics of these transitions, likely from the thiazole ring and the phenyl ring to the electron-withdrawing cyano group. researchgate.net

Illustrative Data Table of Predicted UV-Vis Spectral Data for this compound

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| 3.87 | 320 | 0.45 | HOMO → LUMO (π → π) |

| 4.59 | 270 | 0.30 | HOMO-1 → LUMO (π → π) |

| 5.16 | 240 | 0.22 | HOMO → LUMO+1 (π → π*) |

Note: This table is a representation of the type of data generated by TD-DFT calculations and does not reflect actual calculated values for the specific molecule.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with the surrounding environment. nih.govrsc.org

Conformational Landscape Exploration of this compound

The bond connecting the cyanophenyl and dimethylthiazole rings allows for rotational freedom, leading to different conformations. Conformational analysis can identify the most stable arrangement of these two rings relative to each other. rsc.orglumenlearning.com This is typically done by systematically rotating the dihedral angle between the rings and calculating the potential energy at each step. The resulting energy profile would reveal the global minimum energy conformation and any energy barriers to rotation. For this compound, steric hindrance between the ortho hydrogens of the phenyl ring and the methyl group at the 4-position of the thiazole ring would likely favor a non-planar conformation.

Dynamics in Solvated Environments

MD simulations can be used to explore the behavior of this compound in a solvent, such as water or an organic solvent. nih.govrsc.org These simulations would track the trajectory of the molecule over time, providing information on its rotational and translational motion, as well as its interactions with solvent molecules. This can be particularly useful for understanding how the solvent influences the conformational preferences and the accessibility of different parts of the molecule.

Reactivity and Reaction Pathway Analysis of this compound

Computational methods can also be employed to investigate the chemical reactivity of a molecule and to elucidate the mechanisms of its formation.

Transition State Localization for Key Synthetic Steps

The synthesis of this compound can be achieved through various synthetic routes, with the Hantzsch thiazole synthesis being a common method for forming the thiazole ring. researchgate.netnih.govsynarchive.commdpi.comchemhelpasap.com This reaction typically involves the condensation of a thioamide with an α-haloketone.

Computational analysis of the reaction pathway would involve locating the transition state structures for the key steps of the synthesis. This is a high-level computational task that provides the activation energy barrier for the reaction, which is crucial for understanding the reaction kinetics. For the Hantzsch synthesis of this particular molecule, the key steps would likely involve the initial nucleophilic attack of the sulfur of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. chemhelpasap.com By mapping the potential energy surface of the reaction, a detailed, step-by-step mechanism can be proposed and validated.

Prediction of Electrophilic and Nucleophilic Attack Sites

Computational and theoretical chemistry provides powerful tools for predicting the reactivity of molecules. For this compound, the sites most susceptible to electrophilic and nucleophilic attack can be inferred from the electronic properties of the thiazole ring system and the influence of its substituents.

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, exhibits a complex electronic distribution that dictates its reactivity. researchgate.netias.ac.in The nitrogen atom at position 3 has a deactivating effect on the ring towards electrophilic substitution due to its electron-withdrawing nature. ias.ac.in Conversely, the sulfur atom at position 1 can act as an electron donor. pharmaguideline.com This interplay results in a distinct pattern of reactivity.

Electrophilic Attack: In unsubstituted thiazole, the C5 position is generally the most electron-rich and, therefore, the preferred site for electrophilic substitution. researchgate.netpharmaguideline.com The presence of two methyl groups at positions 2 and 4, which are electron-donating, would further enhance the electron density of the thiazole ring, although their precise effect on the individual carbon atoms requires detailed computational analysis. The 4-cyanophenyl group at the C5 position is strongly electron-withdrawing, which would be expected to deactivate this position towards electrophilic attack. However, considering the inherent reactivity of the thiazole ring, any electrophilic substitution would likely be directed by the combined electronic effects of all substituents.

Nucleophilic Attack: The C2 position of the thiazole ring is the most electron-deficient and, consequently, the most susceptible to nucleophilic attack. researchgate.netias.ac.in This is due to the electron-withdrawing influence of the adjacent nitrogen atom. ias.ac.in The methyl group at the C2 position in this compound would slightly reduce this electrophilicity. Nucleophilic substitution reactions on the thiazole ring often require activation of the ring or the use of strong nucleophiles. pharmaguideline.com

The predicted sites of attack are summarized in the table below, based on the general reactivity patterns of substituted thiazoles.

| Type of Attack | Predicted Primary Site | Rationale |

| Electrophilic | Thiazole Ring (C5) | The C5 position is inherently the most electron-rich in the thiazole ring, though deactivated by the cyanophenyl group. researchgate.netpharmaguideline.com |

| Nucleophilic | Thiazole Ring (C2) | The C2 position is the most electron-deficient due to the adjacent nitrogen atom. researchgate.netias.ac.in |

| Nucleophilic | Cyanophenyl Group (Cyano Carbon) | The carbon atom of the cyano group is electrophilic and can be a site for nucleophilic addition. |

It is important to note that these predictions are based on general principles, and a definitive determination of the most reactive sites would require specific computational studies on this compound, such as the calculation of the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO).

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. imist.ma These models are instrumental in the rational design of new molecules with desired characteristics. For analogs of this compound, QSAR and QSPR studies can provide insights into the structural features that govern their activity and properties.

The development of robust QSAR/QSPR models begins with the calculation of molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule. A wide array of descriptors can be employed, categorized as follows:

Topological Descriptors: These describe the atomic connectivity in the molecule.

Electronic Descriptors: These relate to the electronic structure of the molecule, such as dipole moment and orbital energies (e.g., ELUMO). imist.ma

Geometric Descriptors: These describe the three-dimensional arrangement of the atoms.

Physicochemical Descriptors: These include properties like molar refractivity (MR) and the logarithm of the partition coefficient (LogP). imist.ma

In studies of thiazole derivatives, various descriptors have been found to be significant in correlating with biological activity. For instance, in a 2D-QSAR study of thiazole derivatives as 5-lipoxygenase inhibitors, descriptors such as AATSC4c, GATS5s, and JGI4 were utilized in the final model. laccei.org Another study on aryl thiazole derivatives for antimicrobial activity identified T_C_C_4 descriptors as major contributors. researchgate.net

A selection of commonly used molecular descriptors in QSAR studies of thiazole derivatives is presented in the table below.

| Descriptor Class | Example Descriptors | Description | Reference |

| Topological | JGI4 | Mean topological charge index of order 4 | laccei.org |

| Autocorrelation | AATSC4c, GATS2c | Centered Broto-Moreau autocorrelation of a topological structure | laccei.orgnih.gov |

| Physicochemical | LogP | Logarithm of the octanol-water partition coefficient | imist.ma |

| Physicochemical | MR | Molar Refractivity | imist.ma |

| Electronic | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | imist.ma |

| 3D-MoRSE | VE2_Dzp | 3D-Molecule Representation of Structures based on electron diffraction | laccei.org |

The selection of appropriate descriptors is a critical step in the development of a predictive QSAR/QSPR model and is often guided by statistical methods to identify those that have the most significant correlation with the property of interest.

Once a set of relevant molecular descriptors has been identified, a mathematical model is constructed to relate these descriptors to the observed biological activity or property. Various statistical methods can be employed for this purpose, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN). imist.ma

For thiazole derivatives, several QSAR models have been developed to predict their in vitro biological activities. For example, a 2D-QSAR model for the inhibition of 5-lipoxygenase by a series of 59 thiazole derivatives was developed using MLR. laccei.org The resulting model showed a good correlation coefficient (R² = 0.626) and predictive ability on a test set (R²test = 0.621). laccei.org

In another study focusing on thiazole derivatives as PIN1 inhibitors, both MLR and ANN models were developed. imist.ma The MLR model, which included four descriptors (MR, LogP, ELUMO, and J), yielded an R² of 0.76 and an R²test of 0.78. imist.ma The ANN model demonstrated even better performance with an R² of 0.98 and an R²test of 0.98. imist.ma

The statistical quality of these models is crucial for their predictive power. Key statistical parameters used to evaluate QSAR models are summarized in the table below.

| Statistical Parameter | Description | Good Value |

| R² | Coefficient of determination (goodness of fit) | > 0.6 |

| Q² or R²cv | Cross-validated coefficient of determination (internal predictive ability) | > 0.5 |

| R²test | Coefficient of determination for the external test set (external predictive ability) | > 0.6 |

| MSE | Mean Squared Error | As low as possible |

These predictive models, when properly validated, can be invaluable for the in silico screening of new thiazole-based compounds, allowing for the prioritization of candidates for synthesis and experimental testing. laccei.orgijpsr.com

Mechanistic Biological Studies of 5 4 Cyanophenyl 2,4 Dimethylthiazole Strictly in Vitro and Target Oriented

Enzymatic Inhibition and Activation Studies (in vitro)

There are no available studies detailing the enzymatic inhibition or activation properties of 5-(4-cyanophenyl)-2,4-dimethylthiazole.

Kinetic Analysis of this compound with Specific Enzyme Targets

No data has been published regarding the kinetic analysis of this compound with any specific enzyme targets. Therefore, parameters such as inhibition constants (Kᵢ) or activation constants (Kₐ) are unknown.

Mechanism of Enzyme Modulation (e.g., competitive, non-competitive, uncompetitive inhibition)

Due to the lack of kinetic studies, the mechanism by which this compound might modulate enzyme activity (e.g., competitive, non-competitive, or uncompetitive inhibition) has not been determined.

Receptor Binding Affinity and Selectivity Assays (in vitro)

No in vitro receptor binding assays have been reported for this compound.

Radioligand Binding Studies with Isolated Receptors

There are no published radioligand binding studies investigating the affinity and selectivity of this compound for any isolated receptors. As such, dissociation constants (Kₔ) and selectivity profiles are not available.

Fluorescence Polarization Assays for Receptor-Ligand Interactions

No fluorescence polarization assays have been documented to characterize the interaction between this compound and any specific receptors.

Cellular Assays for Mechanistic Investigations (Non-Human Cell Lines)

There is no published research on the use of non-human cell lines to investigate the cellular mechanisms of action of this compound.

Cellular Uptake and Efflux Mechanisms of this compound

No specific studies detailing the mechanisms of cellular entry or exit for this compound were identified. Research in this area would typically involve experiments to determine whether the compound enters cells via passive diffusion, facilitated transport, or active transport, and if it is a substrate for any known efflux pumps like P-glycoprotein.

Interaction with Specific Subcellular Components (e.g., organelles, proteins, nucleic acids)

There is a lack of published data on the specific interactions between this compound and subcellular components. Such studies would typically use techniques like fluorescence microscopy to determine subcellular localization or biochemical assays to identify binding partners among proteins or nucleic acids.

Modulation of Intracellular Signaling Pathways (e.g., phosphorylation cascades, gene expression analysis)

Specific information regarding the modulation of intracellular signaling pathways by this compound is not available. Investigating this would involve techniques such as Western blotting to analyze phosphorylation of key signaling proteins or transcriptomic analysis to assess changes in gene expression upon treatment with the compound. While general studies on other thiazole (B1198619) derivatives show modulation of pathways involved in cancer, this cannot be directly attributed to this compound. nih.govresearchgate.networktribe.com

Cell-Based Reporter Gene Assays

No cell-based reporter gene assays specifically utilizing or targeting the activity of this compound have been reported in the available literature. These assays are valuable tools for understanding the transcriptional effects of a compound on specific pathways.

Protein Crystallography and Structural Biology of this compound-Protein Complexes

Co-crystallization Techniques and X-ray Diffraction of Compound-Target Complexes

There are no published reports on the successful co-crystallization of this compound with any protein target. The process of co-crystallization involves forming a complex between the compound and its target protein and then crystallizing this complex for X-ray diffraction studies to determine its three-dimensional structure.

Analysis of Binding Modes and Interaction Fingerprints

Without a crystal structure of a this compound-protein complex, a detailed analysis of its binding mode and interaction fingerprints is not possible. This type of analysis reveals the specific amino acid residues involved in binding and the nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the compound in the protein's binding site.

Computational Docking and Molecular Dynamics Simulations of this compound with Biological Targets

Computational studies are instrumental in elucidating the potential mechanisms of action for novel chemical entities. However, no peer-reviewed articles or database entries were found that describe the application of these techniques to this compound.

Prediction of Binding Affinities and Energetics

There is no available data from computational models predicting the binding affinity (e.g., binding energy, dissociation constant) of this compound to any potential protein targets. Such studies would be crucial for prioritizing the compound for further experimental validation.

Analysis of Conformational Changes Upon Binding

Molecular dynamics simulations provide insights into the dynamic nature of a ligand-protein complex. As no such simulations have been published for this compound, there is no information regarding the conformational changes the compound might induce in a target protein, or the stability of its binding pose over time.

Structure Activity Relationships Sar of 5 4 Cyanophenyl 2,4 Dimethylthiazole and Its Analogs

Impact of Substitutions on the Phenyl Ring on Biological or Material Properties

The phenyl ring attached to the thiazole (B1198619) core offers a versatile platform for structural modification. The nature, position, and size of substituents on this ring can profoundly alter the molecule's electronic properties, conformation, and interactions with biological targets or other molecules.

The cyano (-CN) group at the para-position of the phenyl ring in the parent compound is a potent electron-withdrawing group. It deactivates the phenyl ring towards electrophilic substitution by pulling electron density away from it. lumenlearning.com This electronic pull can influence the properties of the entire molecule. For instance, in the development of dual aromatase and sulfatase inhibitors, the para-cyanophenyl ring was identified as a key structural feature, and its replacement with other ring structures was explored to understand its contribution to inhibitory activity. nih.gov

Electron-Withdrawing Groups (EWGs): Besides the cyano group, other EWGs like nitro (-NO2), halogens (-F, -Cl, -Br), and trifluoromethyl (-CF3) can be introduced. Studies on related phenylthiazole derivatives have shown that the presence of EWGs can enhance certain biological activities. For example, some research suggests that introducing an electron-withdrawing group at the meta-position of the benzene (B151609) ring can lead to remarkable antibacterial activity, while substitution at the ortho-position may confer significant antifungal activity. nih.gov The substitution of an electron-withdrawing -NO2 group in benzothiazole (B30560) derivatives has been shown to lower the HOMO and LUMO energy levels, which is advantageous for charge transport and optoelectronic properties. mdpi.comnih.gov

Electron-Donating Groups (EDGs): Conversely, EDGs such as methyl (-CH3), methoxy (B1213986) (-OCH3), and amino (-NH2) groups donate electron density to the phenyl ring, increasing its nucleophilicity. lumenlearning.com The presence of an electron-donating methyl group at the para-position of the phenyl ring in some thiazole derivatives has been shown to increase their cytotoxic activity. nih.govmdpi.com Similarly, methoxy groups on the phenyl ring have been found to have beneficial effects on the inhibition potencies of certain enzymes. nih.gov

| Substituent Group | Electronic Effect | Example Substituent | Observed Impact on Phenylthiazole Analogs | Reference |

|---|---|---|---|---|

| Electron-Withdrawing Group (EWG) | Decreases electron density on the phenyl ring | -CN, -NO₂, -Cl, -F, -CF₃ | Can enhance antibacterial, antifungal, and charge-transport properties. nih.govmdpi.comnih.gov | nih.govmdpi.comnih.gov |

| Electron-Donating Group (EDG) | Increases electron density on the phenyl ring | -CH₃, -OCH₃, -NH₂ | Can increase cytotoxic activity and enzyme inhibition. nih.govmdpi.comnih.gov | nih.govmdpi.comnih.gov |

Steric hindrance refers to the spatial arrangement of atoms in a molecule that may impede chemical reactions or interactions. The size and bulkiness of substituents on the phenyl ring can influence the molecule's conformation and its ability to fit into a binding site. nih.gov

Introducing bulky substituents can restrict the rotation of the phenyl ring relative to the thiazole ring, locking the molecule into a specific conformation. This can be either beneficial or detrimental, depending on whether the resulting conformation is optimal for the desired interaction.

In some cases, larger, more sterically demanding groups can lead to a decrease in activity. For instance, in a study of certain 4-phenyl-1,3-thiazole derivatives, replacing a smaller substituent with bulkier groups like diethylamine, diphenyl amine, and pyrrolidine (B122466) resulted in reduced anti-inflammatory activity, likely due to steric hindrance. researchgate.net The introduction of a bulky aromatic ring can act as a significant steric hindrance, affecting self-association phenomena and the packing of molecules in the solid state. nih.govrsc.org

| Substituent Size | Steric Effect | Example Substituents | Potential Impact on Activity/Properties | Reference |

|---|---|---|---|---|

| Small | Low steric hindrance | -H, -F, -OH | Allows for greater conformational flexibility and easier access to binding sites. | researchgate.net |

| Medium | Moderate steric hindrance | -CH₃, -Cl, -CN | May orient the molecule favorably for specific interactions. | nih.gov |

| Large/Bulky | High steric hindrance | -C(CH₃)₃, -N(C₂H₅)₂, -N(C₆H₅)₂ | Can prevent optimal binding, leading to reduced biological activity. researchgate.net May influence crystal packing. rsc.org | researchgate.netrsc.org |

The position of a substituent on the phenyl ring—ortho (position 2), meta (position 3), or para (position 4)—has a profound impact on the molecule's properties. This is due to the different ways the substituent's electronic and steric effects are transmitted through the aromatic system.

The parent compound features a cyano group at the para-position, which exerts a strong electronic influence directly conjugated with the thiazole ring system. Moving this group to the meta-position would primarily result in an inductive electron-withdrawing effect, while placing it at the ortho-position would introduce both electronic and significant steric effects due to its proximity to the thiazole ring.

SAR studies on phenylthiazole derivatives have demonstrated the importance of substituent positioning. Preliminary findings in one study suggested that introducing an electron-withdrawing group at the meta-position could endow the final structure with remarkable antibacterial activity, whereas placing it at the ortho-position resulted in notable antifungal activity. nih.gov This highlights that different biological targets may have specific steric and electronic requirements for optimal interaction, making positional isomerism a key factor in designing selective agents. The para-position is often crucial for interactions that span the length of the molecule, and substitution at this position can significantly alter biological activity. nih.gov

| Position | Typical Influence on Properties | Example from Analog Studies | Reference |

|---|---|---|---|

| Ortho | Introduces significant steric effects alongside electronic effects. Can influence planarity between the rings. | Ortho-substituted electron-withdrawing groups have been linked to enhanced antifungal activity. nih.gov | nih.gov |

| Meta | Electronic effects are primarily inductive. Less steric hindrance than ortho. | Meta-substituted electron-withdrawing groups have been associated with potent antibacterial activity. nih.gov | nih.gov |

| Para | Strong electronic (resonance) effects with minimal steric hindrance relative to the core. | Para-halogen-substituted phenyl rings attached to the thiazole are noted as important for certain activities. mdpi.com | mdpi.com |

Influence of Thiazole Ring Substituents on Activity/Properties

The substituents on the thiazole ring itself are fundamental to the core pharmacophore. Altering these groups can modify the electronic nature of the heterocyclic ring, its solubility, and its steric profile.

In 5-(4-Cyanophenyl)-2,4-dimethylthiazole, the methyl groups at positions C2 and C4 are defining features. As electron-donating groups, they increase the electron density of the thiazole ring. This can have a noticeable effect on the ring's basicity and nucleophilicity. globalresearchonline.net The modification of the thiazole ring at various locations, including these positions, has been a strategy to produce new compounds with a wide spectrum of therapeutic potentials. nih.gov

The presence of these methyl groups can also contribute to the molecule's lipophilicity, which can be crucial for membrane permeability and reaching intracellular targets. Furthermore, they provide a specific steric shape to the molecule, which can be important for fitting into a complementary binding pocket. In some SAR studies of thiazole derivatives, the presence of a simple methyl group on the thiazole ring has been found to be crucial for antitumor activity. mdpi.com

Replacing the methyl groups at positions 2 and 4 with other substituents is a common strategy in SAR studies to fine-tune a compound's properties.

Other Alkyl Groups: Substituting the methyl groups with larger alkyl chains (e.g., ethyl, propyl) would increase the lipophilicity and steric bulk of the molecule. This could enhance interactions with hydrophobic pockets in a target protein but might also lead to reduced solubility or steric clashes. Structure-activity relationship studies on related compounds have shown that compounds with ethylamino substituents exhibited higher inhibition of certain targets than the corresponding methylamino substituents, indicating that a slight increase in alkyl chain length can be beneficial. nih.gov

Heteroatom Substitutions: Introducing heteroatoms (e.g., oxygen, nitrogen, sulfur) or functional groups containing them (e.g., -OH, -NH2, -SH) can dramatically alter the compound's properties. These groups can act as hydrogen bond donors or acceptors, which can lead to new, specific interactions with a biological target, potentially increasing binding affinity and selectivity. For instance, the replacement of an N,N-dimethyl group with a phenyl ring in the thiazole moiety was found to be essential for a particular activity, demonstrating the impact of more complex substitutions. mdpi.com The introduction of a hydrazine (B178648) substituent at the C2 position of the thiazole heterocycle improved interaction with a target enzyme in one study. nih.gov

| Position | Original Substituent | Alternative Substitution | Potential Effect on Properties | Reference |

|---|---|---|---|---|

| C2 and C4 | -CH₃ (Methyl) | Longer alkyl chains (-C₂H₅, etc.) | Increases lipophilicity and steric bulk; may improve hydrophobic interactions. nih.gov | nih.gov |

| C2 and C4 | -CH₃ (Methyl) | Groups with heteroatoms (-NH₂, -OH) | Introduces hydrogen bonding capability; can increase specificity and binding affinity. | nih.gov |

| C2 and C4 | -CH₃ (Methyl) | Aromatic rings (e.g., Phenyl) | Can introduce π-π stacking interactions and significantly alters steric and electronic profile. mdpi.com | mdpi.com |

Importance of the Thiazole Heterocycle Itself

Comparison with Other Heterocyclic Scaffolds (e.g., oxazoles, imidazoles, pyrazoles)

The choice of a central heterocyclic ring is a critical decision in drug design, as it profoundly impacts the biological activity of a molecule. When comparing the thiazole scaffold of this compound with other five-membered heterocycles such as oxazoles, imidazoles, and pyrazoles, several key differences in their physicochemical properties emerge, which in turn affect their interaction with biological targets.

Thiazole vs. Oxazole (B20620): Thiazoles and oxazoles are isosteres, with the only difference being the presence of a sulfur atom in the thiazole ring versus an oxygen atom in the oxazole ring. This substitution has significant implications for the molecule's properties. Studies have shown that thiazole-based fragments tend to be more flexible than their oxazole counterparts. nih.gov Furthermore, the sulfur atom in the thiazole ring is a more effective hydrogen bond acceptor than the oxygen in the oxazole ring, which can lead to stronger interactions with biological targets. nih.gov In a comparative study of multi-heterocyclic fragments, it was found that molecules containing two sequentially linked thiazoles exhibited significant cytotoxic activity, whereas their oxazole-containing counterparts were non-toxic. nih.gov This suggests that the nature of the heterocycle itself is a critical determinant of biological activity. The greater aromaticity of thiazoles compared to oxazoles also contributes to their stability and influences their electronic properties.

Thiazole vs. Imidazole and Pyrazole: Imidazoles and pyrazoles are also five-membered aromatic heterocycles, but they contain two nitrogen atoms. The presence of an additional nitrogen atom, and its position within the ring, alters the electronic distribution and hydrogen bonding capabilities of the molecule. Imidazoles, with a 1,3-arrangement of nitrogen atoms, can act as both hydrogen bond donors and acceptors. Pyrazoles, with a 1,2-arrangement of nitrogens, also possess both donor and acceptor capabilities. This contrasts with the thiazole ring in this compound, which primarily acts as a hydrogen bond acceptor through its nitrogen and sulfur atoms. The differing hydrogen bonding patterns of these heterocycles can lead to distinct binding orientations and affinities for a given biological target.

The following table provides a qualitative comparison of the key properties of these heterocyclic scaffolds that are relevant to their role in medicinal chemistry.

| Heterocycle | Key Features Relevant to SAR | Potential Impact on Biological Activity |

| Thiazole | - Good hydrogen bond acceptor (N and S) - Greater flexibility than oxazole - Higher aromaticity and stability | Can form strong interactions with target proteins; conformational adaptability may be advantageous for binding. |

| Oxazole | - Hydrogen bond acceptor (N and O) - More rigid than thiazole - Lower aromaticity | May offer a more constrained conformation, which could be beneficial for selectivity but potentially detrimental for affinity. |

| Imidazole | - Hydrogen bond donor and acceptor - Polar nature | Versatile in forming hydrogen bonds, which can lead to strong target interactions. |

| Pyrazole | - Hydrogen bond donor and acceptor - Different electronic distribution than imidazole | Offers an alternative hydrogen bonding pattern that could be exploited for specific target interactions. |

Rigidity and Planarity of the Thiazole Ring System

The thiazole ring in this compound imposes a degree of rigidity and planarity on the molecule, which is crucial for its interaction with a biological target. Aromatic systems, by their nature, are planar, and this planarity can facilitate favorable π-stacking interactions with aromatic amino acid residues in a protein's binding pocket.